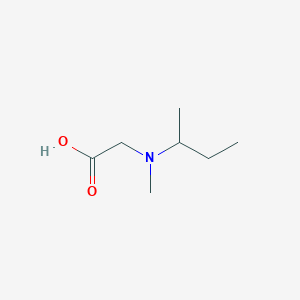










|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].O.[CH2:7]=O.[H][H].[CH3:11][C:12]([CH2:14][CH3:15])=O>[Pd]>[CH3:7][N:1]([CH:12]([CH2:14][CH3:15])[CH3:11])[CH2:2][C:3]([OH:5])=[O:4]
|


|
Name
|
|
|
Quantity
|
338 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
At 110° C., 52.7 kg/cm2 of hydrogen was consumed in 3.5 hours
|
|
Duration
|
3.5 h
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
while heating
|
|
Type
|
CUSTOM
|
|
Details
|
52.7 kg/cm2 hydrogen was consumed below 65° C. within about 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solution was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a hot plate to about 1200 ml
|
|
Type
|
ADDITION
|
|
Details
|
1272 g of a solution containing 52.7% solids (theory 51.3% solids)
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CC(=O)O)C(C)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |